Hydrogen-Bond Acceptor (HBA) Count: Morpholinosulfonyl Adds One Critical HBA Over the Pyrrolidine Analog
The morpholinosulfonyl group in the target compound contains four oxygen atoms (two sulfonamide oxygens, one morpholine ring oxygen, one amide carbonyl oxygen), yielding an HBA count of 5 when the isoxazole ring oxygen is included. In contrast, the pyrrolidin-1-ylsulfonyl analog (N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) lacks the morpholine ring oxygen, reducing the HBA count to 4. This single HBA difference can determine whether a compound engages a structured water molecule in a kinase hinge region or achieves the necessary desolvation penalty for oral absorption [1]. No biological head-to-head data are available in the public domain; the differentiation is based on the computed molecular property difference.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBAs (morpholine O + sulfonamide O×2 + amide C=O + isoxazole O) |
| Comparator Or Baseline | Pyrrolidine analog: 4 HBAs (pyrrolidine N is not an HBA in sulfonamide context; sulfonamide O×2 + amide C=O + isoxazole O) |
| Quantified Difference | +1 HBA for target vs pyrrolidine analog |
| Conditions | Computed from 2D structures according to standard HBA definitions (O and N atoms in non-cationic, non-amide-N contexts) |
Why This Matters
A one-unit HBA difference can alter the free energy of desolvation by ~0.5–1.5 kcal/mol, directly impacting binding affinity and oral bioavailability predictions during lead optimization.
- [1] Kenny, P. W.; Montanari, C. A.; Prokopczyk, I. M. Hydrogen-Bond Basicity: A New Scale for Drug Design. J. Med. Chem. 2016, 59 (7), 3176–3186. View Source
